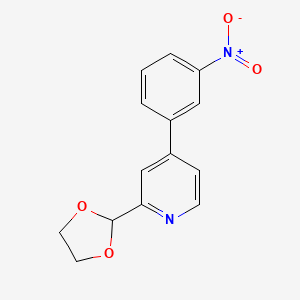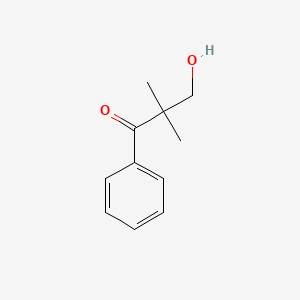
3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one is an organic compound with the molecular formula C11H14O2 It is a hydroxyketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of acetone with benzene in the presence of an aluminum chloride catalyst. Another method includes the oxidation of 2,2-dimethyl-1-phenyl-1-propanol using oxidizing agents such as lead dioxide or copper(I) catalysts .
Industrial Production Methods
Industrial production of this compound typically involves the ketonization of benzoic acid and propionic acid over calcium acetate and alumina at high temperatures (450-550°C) . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 3-Oxo-2,2-dimethyl-1-phenylpropan-1-one or 3-Carboxy-2,2-dimethyl-1-phenylpropan-1-one.
Reduction: 2,2-Dimethyl-1-phenyl-1-propanol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetone: Similar structure but lacks the hydroxyl group.
Propiophenone: Similar structure but with a different substitution pattern on the phenyl ring.
2,2-Dimethyl-1-phenyl-1-propanol: Similar structure but with an additional hydroxyl group
Uniqueness
3-Hydroxy-2,2-dimethyl-1-phenylpropan-1-one is unique due to the presence of both hydroxyl and ketone functional groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and valuable in various research applications.
Eigenschaften
CAS-Nummer |
56010-63-0 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
3-hydroxy-2,2-dimethyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H14O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-7,12H,8H2,1-2H3 |
InChI-Schlüssel |
VGFPSKYYUJFYCV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1a,7a-Diphenyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14644094.png)

![8-[4,4-Bis(4-fluorophenyl)butyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14644109.png)
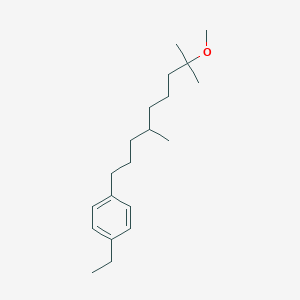
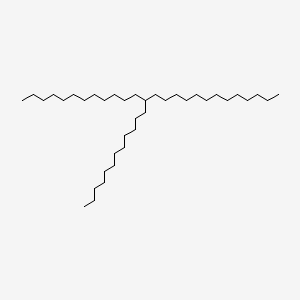
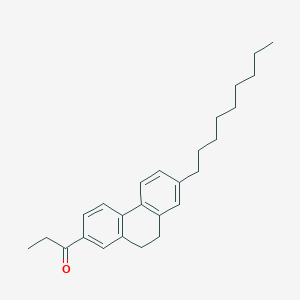
![1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride](/img/structure/B14644131.png)
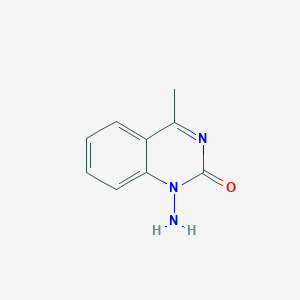

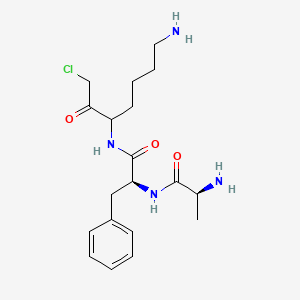
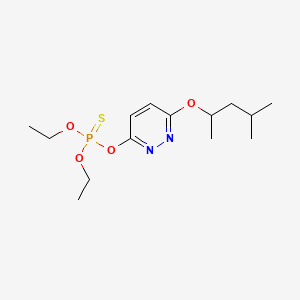
![1,8-Dihydroxy-6-methoxy-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxyxanthen-9-one](/img/structure/B14644153.png)

